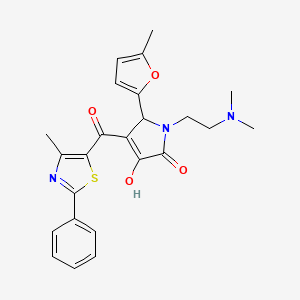

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

Anticancer Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives have been evaluated for their anticancer activities. A series of substituted benzamides demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

These compounds also show promise in antimicrobial applications. For instance, thiazole derivatives, including those with trimethoxy substituted derivatives, exhibit good antimicrobial activity against various bacteria and fungi. This includes activity against gram-positive species like Bacillus subtilis and Staphylococcus aureus, as well as gram-negative species like Escherichia coli (Chawla, 2016).

Photophysical and Chemosensor Applications

These compounds have been explored for their photophysical properties, including their use as fluorescent chemosensors. For example, a study demonstrated the potential of a pyrazoline derivative as a fluorescent chemosensor for metal ion detection, specifically for Fe3+ ions (Khan, 2020).

Antioxidant Properties

Some derivatives of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibit potent antioxidant activities. This was demonstrated in a study where new thiazole derivatives were synthesized and evaluated for their in vitro antioxidant properties (Jaishree et al., 2012).

Corrosion Inhibition

Thiazole derivatives, including those similar in structure to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide, have been investigated as corrosion inhibitors. Their efficiency in inhibiting corrosion on copper surfaces in acidic environments has been demonstrated, highlighting a potential application in materials science (Farahati et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Future Directions

The 2-aminothiazole scaffold, which is a part of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further structural modification of 2-aminothiazole to pursue potent anticancers and also highlight in vitro activities and in silico studies .

properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-25-13-6-7-14(16(10-13)26-2)15-11-30-21(22-15)23-20(24)12-8-17(27-3)19(29-5)18(9-12)28-4/h6-11H,1-5H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWPGQJISAZRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)

![4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2370912.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2370915.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)

![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)

![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2370920.png)

![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)